molecular formula C6H14O3S3 B156014 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane CAS No. 137371-97-2

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane

Cat. No.: B156014
CAS No.: 137371-97-2
M. Wt: 230.4 g/mol
InChI Key: SBIHJAMOAWUXOE-UHFFFAOYSA-N
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Description

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is a sulfur-containing organic compound It is known for its unique structural features, which include both sulfinyl and sulfonyl functional groups

Scientific Research Applications

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane can be synthesized through a multi-step process involving the oxidation of sulfur-containing precursors. One common method involves the oxidation of 1,1’-sulfonylbis[2-(methylthio)ethane] using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

Major Products:

Mechanism of Action

The mechanism of action of 1-methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane involves its interaction with molecular targets through its sulfinyl and sulfonyl groups. These functional groups can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of the compound. The pathways involved may include the formation of reactive intermediates that can interact with biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

    1,1’-Sulfonylbis[2-(methylthio)ethane]: A precursor in the synthesis of 1-methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane.

    1,1’-Sulfonylbis[2-(methylsulfinyl)ethane]: A related compound with similar structural features but different oxidation states.

Uniqueness: this compound is unique due to the presence of both sulfinyl and sulfonyl groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic and industrial applications .

Properties

IUPAC Name

1-methylsulfanyl-2-(2-methylsulfinylethylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIHJAMOAWUXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCS(=O)(=O)CCS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929774
Record name 1-(Methanesulfinyl)-2-[2-(methylsulfanyl)ethanesulfonyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137371-97-2
Record name 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methanesulfinyl)-2-[2-(methylsulfanyl)ethanesulfonyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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